B3GAT3 Inhibition: TMLB-C16 Outperforms B3GAT3-Targeting Peers
The 2-oxoacetamide derivative TMLB-C16 demonstrates potent inhibition of B3GAT3, a target in hepatocellular carcinoma (HCC), with a binding affinity (KD) of 3.962 μM and significant anti-proliferative activity (IC₅₀ = 6.53 ± 0.18 μM in MHCC-97H and 6.22 ± 0.23 μM in HCCLM3 cells). Crucially, this represents the first-in-class small molecule inhibitor of B3GAT3, as no prior small molecule inhibitors were reported for this target [1]. This establishes a unique, quantifiable advantage over any other B3GAT3 modulator, including the lack of any reported small molecule activity for other oxoacetamide derivatives.
| Evidence Dimension | Anti-proliferative activity (IC₅₀) and Target Engagement (KD) |
|---|---|
| Target Compound Data | TMLB-C16 (2-oxoacetamide derivative): KD = 3.962 μM; IC₅₀ = 6.53 μM (MHCC-97H), 6.22 μM (HCCLM3) |
| Comparator Or Baseline | No prior small molecule B3GAT3 inhibitors reported. |
| Quantified Difference | First-in-class inhibitor; quantitative advantage over comparator not applicable (N/A) as comparator does not exist. |
| Conditions | Human HCC cell lines MHCC-97H and HCCLM3; B3GAT3 binding assay. |
Why This Matters
For procurement in oncology research, TMLB-C16 is the only viable small-molecule tool for interrogating B3GAT3 function, making it essential where other oxoacetamide derivatives or general B3GAT3 tools would be inactive.
- [1] Yin H, et al. Discovery of Novel 2-Oxoacetamide Derivatives as B3GAT3 Inhibitors for the Treatment of Hepatocellular Carcinoma. J Med Chem. 2024;67(13):10743-10773. View Source
